ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Structural Classification of Heterocyclic Aromatic Systems
Heterocyclic aromatic compounds are classified based on ring size, electron configuration, and substitution patterns. Pyrrolo[3,2-b]pyridines fall under the category of condensed/fused heterocycles , combining a five-membered pyrrole ring (containing one nitrogen atom) with a six-membered pyridine ring (containing one nitrogen atom).
| Classification Feature | Pyrrolo[3,2-b]pyridine | Example Analogs |
|---|---|---|
| Ring system | Bicyclic fused | Pyrrolo[3,4-c]pyridine, quinoline |
| Nitrogen atoms | Two (one in each ring) | Pyrrole (1 N), pyridine (1 N) |
| Aromaticity | Planar, conjugated π-system | Furan, thiophene |
| Substituent tolerance | High at C2, C3, C7 positions | Halogens, esters, aryl groups |
The fused pyrrolo[3,2-b]pyridine system adheres to Hückel’s rule for aromaticity, with a total of 10 π-electrons (4 from pyrrole, 6 from pyridine). This stability enables diverse functionalization while maintaining reactivity at specific sites.
Significance of Halogen-Substituted Pyrrolopyridines in Medicinal Chemistry
Halogen substitution (e.g., Cl, Br) enhances the pharmacological profile of pyrrolopyridines through:
- Electron-withdrawing effects : Increase electrophilicity at reactive sites.
- Halogen bonding : Interactions with protein residues (e.g., C=O, OH groups).
- Metabolic stability : Reduced oxidative metabolism compared to non-halogenated analogs.
Case Study: Ethyl 3-Bromo-7-Chloro-1H-Pyrrolo[3,2-b]pyridine-2-carboxylate
This compound combines bromine at C3 and chlorine at C7, alongside an ethyl ester at C2. The substituents create a balance of:
Properties
IUPAC Name |
ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-6(11)8-7(14-9)5(12)3-4-13-8/h3-4,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLVYLVKFXWMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143473 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-12-4 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the bromination and chlorination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The esterification step is usually carried out using ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the pyrrolo[3,2-b]pyridine ring. This reactivity enables selective functionalization:
Key Finding : Bromine substitution precedes chlorine due to greater leaving-group ability and electronic activation by the adjacent nitrogen atoms .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-couplings, expanding structural diversity:
Suzuki-Miyaura Coupling
Mechanistic Insight : The electron-deficient aromatic system enhances oxidative addition efficiency of Pd⁰ catalysts .
Ester Functionalization
The ethyl ester group undergoes hydrolysis and aminolysis, enabling carboxylate or amide formation:
Notable Observation : Ester-to-amide conversion under basic conditions proceeds without ring halogen loss, preserving scaffold integrity .
Halogen Exchange and Functionalization
The chlorine atom at position 7 participates in late-stage modifications:
| Reaction | Reagents | Products | Selectivity |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, morpholine (100°C) | 7-Morpholino derivatives | Selective C–N bond formation |
| Photocatalytic C–H activation | Ir(ppy)₃, K₂S₂O₈, DMF (blue LED) | 7-Aryl/heteroaryl analogues | Late-stage diversification |
Challenge : Chlorine’s lower reactivity compared to bromine necessitates harsher conditions or directed metalation strategies .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Structural Impact : Cyclization enhances π-stacking and hydrogen-bonding capabilities, critical for target engagement .
Stability and Reactivity Trends
Scientific Research Applications
Synthetic Versatility
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be synthesized through several methods, emphasizing its adaptability for creating analogs with varied properties. Common synthetic routes include:
- Bromination : Introduction of bromine at the 3-position.
- Chlorination : Incorporation of chlorine at the 7-position.
- Carboxylation : Formation of the carboxylate group at the 2-position.
These methods highlight the compound's potential for modification to create derivatives with enhanced biological activity .
Medicinal Chemistry Applications
The unique structural features of this compound make it an attractive candidate for further research and development in medicinal chemistry. Potential applications include:
- Kinase Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of SGK-1 kinase, which is implicated in renal and cardiovascular diseases. Inhibition of SGK-1 could provide therapeutic benefits in managing electrolyte balance and cellular proliferation in renal disease .
- Pharmacodynamics and Pharmacokinetics Studies : Interaction studies involving this compound are essential to understand its mechanism of action and potential therapeutic effects. Investigations may include assessing its bioavailability, metabolic pathways, and interaction with biological targets .
Comparative Analysis with Structural Analogues
A comparative analysis reveals how this compound stands out among related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Lacks bromine substituent; retains chlorine | More stable due to absence of bromine |
| Mthis compound | Methyl group instead of ethyl | Potentially different solubility and reactivity |
| Ethyl 5-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Bromine at position 5 instead of position 3 | Different electronic properties affecting reactivity |
The presence of both bromine and chlorine in this compound enhances its biological activity compared to compounds with fewer halogen substituents .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to effects on cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The substituent type and position critically influence the compound’s behavior. Key comparisons include:
Table 1: Substituent and Structural Comparisons
Key Observations:
Substituent Type :
- Bromo vs. Chloro : The bromo group in the target compound offers superior reactivity in cross-coupling reactions (e.g., Suzuki) compared to chloro analogs, due to its polarizable C-Br bond .
- Methyl vs. Bromo : The methyl group in the analog from reduces steric accessibility, making it less reactive than the bromo-substituted target compound .
Ring System Variations :
- Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-c]pyridine : The target’s [3,2-b] ring system creates distinct electronic and steric environments compared to [2,3-c] isomers. For example, the [3,2-b] arrangement may enhance π-stacking interactions in biological systems .
Molecular Weight and Applications :
- The target’s higher molecular weight (~303.5 g/mol) compared to chloro or methyl analogs (224–239 g/mol) reflects the bromo substituent’s contribution. This increased mass may influence pharmacokinetic properties in drug design .
Biological Activity
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrClNO
- Molecular Weight : 303.54 g/mol
- CAS Number : 1419101-12-4
This compound features both bromine and chlorine substituents on a pyrrolo[3,2-b]pyridine scaffold, which may influence its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Bromination : Using N-bromosuccinimide (NBS).
- Chlorination : Utilizing appropriate chlorinating agents.
- Esterification : Conducted with ethyl chloroformate in the presence of a base like triethylamine.
These steps can be optimized for yield and purity in an industrial setting, often employing continuous flow reactors for efficiency .
This compound exhibits its biological activity through interaction with specific molecular targets. It has been shown to inhibit certain enzymes or receptors, potentially affecting pathways related to cell proliferation and apoptosis. For instance, it may inhibit kinases involved in critical signaling pathways .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of similar compounds within the pyrrolo[3,2-b]pyridine class. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions can enhance anti-inflammatory activity. For example, compounds with electron-releasing groups demonstrated superior inhibition of COX enzymes compared to standard anti-inflammatory drugs like indomethacin .
Inhibition of Mycobacterium tuberculosis
In a high-throughput screening study involving over 100,000 compounds, this compound was identified as a promising candidate against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) below 20 µM . This suggests its potential utility in developing new antitubercular agents.
Cytotoxicity Assessment
Cytotoxicity studies revealed varying levels of toxicity against HepG2 liver cells. The selectivity index (SI) was calculated to assess the therapeutic window of the compound, indicating a favorable profile for further development .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Lacks chlorine | Reduced reactivity |
| Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Lacks bromine | Altered pharmacological profile |
The presence of both halogens in this compound enhances its reactivity and potential for diverse chemical transformations .
Q & A
Basic: What synthetic methodologies are reported for preparing halogenated pyrrolopyridine carboxylates like ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
Methodological Answer:
A common approach involves halogenation of precursor pyrrolopyridine scaffolds. For example, bromination using phosphorus oxybromide (POBr₃) in acetonitrile under reflux conditions has been employed for analogous compounds (e.g., ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate). Purification typically combines silica-gel column chromatography and recrystallization from acetone or ethyl acetate . Key steps include:
- Controlled addition of brominating agents to avoid over-halogenation.
- Neutralization with sodium bicarbonate post-reaction to stabilize intermediates.
- Characterization via ¹H NMR (e.g., δ 1.15 ppm for ethyl CH₃) and elemental analysis .
Basic: How is the molecular structure of such compounds validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD data (e.g., R factor = 0.036–0.054, mean σ(C–C) = 0.002–0.005 Å) resolve bond lengths, angles, and substituent positions in similar halogenated pyrrolopyridines . Complementary techniques include:
- ¹H/¹³C NMR : Assigning aromatic protons (e.g., δ 6.99–8.12 ppm for pyridine/pyrrole H) and ester groups (δ 4.11–4.27 ppm for CH₂) .
- ESI-MS : Detecting molecular ion peaks (e.g., m/z 402.2 for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) .
Advanced: How do bromo and chloro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromo group at position 3 is more reactive than chloro in Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower bond dissociation energy (BDE). For example, in ethyl 7-bromo-4-chloro-pyrrolo[3,2-d]pyrimidine derivatives, bromine participates preferentially in Pd-catalyzed couplings . Key considerations:
- Steric effects : Chloro at position 7 may hinder nucleophilic attack due to proximity to the pyrrole ring.
- Electronic effects : Electron-withdrawing substituents (e.g., Cl) deactivate the ring, requiring optimized catalysts (e.g., XPhos Pd G3) .
Advanced: How can computational methods streamline reaction optimization for such compounds?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, the ICReDD initiative uses reaction path searches to identify optimal conditions (e.g., solvent, temperature) for halogenation or esterification . Steps include:
- Simulating energy profiles for bromination at position 3 vs. competing sites.
- Validating computational predictions with experimental yields (e.g., 75% yield in ).
Basic: What purification strategies are effective for halogenated pyrrolopyridine carboxylates?
Methodological Answer:
- Silica-gel chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–50%) to separate halogenated byproducts .
- Recrystallization : Solvents like acetone or ethanol yield high-purity crystals (≥95% by HPLC) .
- Troubleshooting : Monitor for residual POBr₃ via ³¹P NMR or iodometric titration .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K vs. 318 K.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrole H vs. pyridine H) .
- Repeat synthesis : Confirm reproducibility of splitting patterns (e.g., δ 7.24–7.57 ppm in ).
Advanced: What strategies link substituent positions to biological activity in related compounds?
Methodological Answer:
- SAR studies : Compare IC₅₀ values of analogs (e.g., chloro at position 7 vs. bromo at position 3) in enzyme assays.
- Docking simulations : Model interactions with target proteins (e.g., kinases) using SC-XRD-derived geometries .
- Metabolic stability : Chloro substituents may enhance resistance to CYP450 oxidation vs. bromo .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
